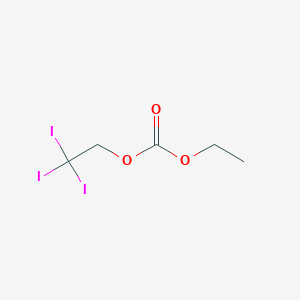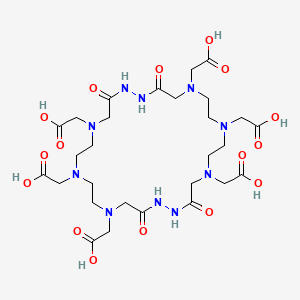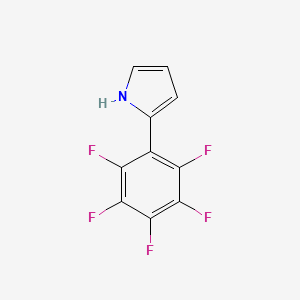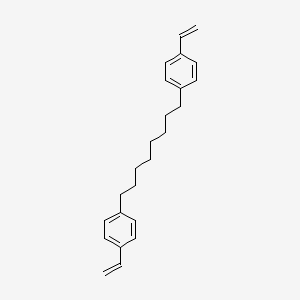![molecular formula C22H18N4 B12556414 Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] CAS No. 189951-41-5](/img/structure/B12556414.png)
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is a chemical compound characterized by the presence of a hexa-2,4-diyne backbone with two cyanamide groups attached to 4-methylphenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the copper-catalyzed homocoupling of terminal alkynes. For instance, the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanamide groups.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted cyanamides.
科学的研究の応用
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
N,N′-(hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar structure but different functional groups.
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar backbone but different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is unique due to its specific combination of a hexa-2,4-diyne backbone with cyanamide groups attached to 4-methylphenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
189951-41-5 |
|---|---|
分子式 |
C22H18N4 |
分子量 |
338.4 g/mol |
IUPAC名 |
6-(N-cyano-4-methylanilino)hexa-2,4-diynyl-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C22H18N4/c1-19-7-11-21(12-8-19)25(17-23)15-5-3-4-6-16-26(18-24)22-13-9-20(2)10-14-22/h7-14H,15-16H2,1-2H3 |
InChIキー |
KBZWCPYULRZAID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CC#CC#CCN(C#N)C2=CC=C(C=C2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


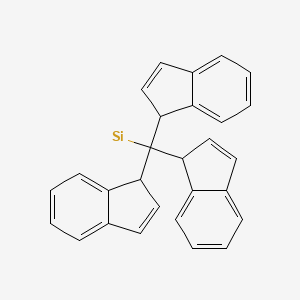
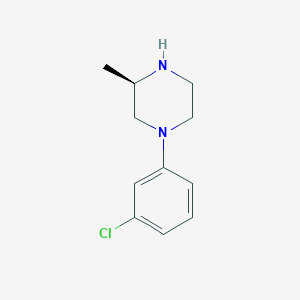


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
